molecular formula C8H15N3O B1378377 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one CAS No. 1368527-91-6

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one

Cat. No. B1378377
M. Wt: 169.22 g/mol
InChI Key: GIHYAWRCQRJWNV-UHFFFAOYSA-N
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Description

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one is a chemical compound with the CAS Number: 1368527-91-6 . It has a molecular weight of 169.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one . The InChI code is 1S/C8H15N3O/c1-11-7(12)10-6-8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 169.23 .

Scientific Research Applications

Receptor Agonist Research

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one and its derivatives have been explored as ligands for various receptors. For instance, compounds like 1a and 1p have shown high affinity for the human ORL1 (orphanin FQ/nociceptin) receptor, acting as full agonists in biochemical assays. This suggests potential applications in studying receptor functions and interactions in the body (Röver et al., 2000).

Synthesis Methods

The compound has also been a subject of study in synthetic chemistry. Novel derivatives of 1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one have been synthesized using ultrasound-assisted methods, demonstrating energy efficiency and environmental friendliness in chemical synthesis (Velupula et al., 2021).

Anti-Leukemic Activity

Research on derivatives such as 1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one has revealed interesting cytotoxic potential against human leukemia cell lines, indicating a pathway for potential therapeutic applications (Guillon et al., 2020).

Radioligand Development

Derivatives of 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one have been developed as radioligands for imaging purposes. For example, compounds have been synthesized for potential use in studying dopamine D2 receptors via SPECT imaging (Waterhouse et al., 1998).

Solid Phase Synthesis

The compound has been a focus in the field of solid-phase synthesis. Microwave-enhanced methods have been used to accelerate the formation of spiroimidazolidinone derivatives, enhancing the efficiency of chemical synthesis (Feliu et al., 2006).

Antimicrobial Activities

1,2,4,8-tetraazaspiro[4.5]dec-2-enes derivatives containing 1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one have shown significant antimicrobial activity against various microbial strains, indicating their potential as antimicrobial agents (Dalloul et al., 2017).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

1-methyl-1,3,8-triazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11-7(12)10-6-8(11)2-4-9-5-3-8/h9H,2-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHYAWRCQRJWNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NCC12CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one

CAS RN

1368527-91-6
Record name 1-methyl-1,3,8-triazaspiro[4.5]decan-2-one
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